2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile
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Overview
Description
2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzo[h]chromene core, which is a fused ring system combining benzene and chromene, with additional functional groups including an amino group, a chloro substituent, a pyridinyl group, and a carbonitrile group.
Mechanism of Action
Target of Action
Structurally similar compounds have been found to inhibit casein kinase 1 alpha and/or delta (csnk1α and/or δ), which are useful for the treatment of proliferative disorders .
Mode of Action
Based on its structural similarity to other compounds, it can be inferred that it interacts with its targets (such as csnk1α and/or δ) and inhibits their function, leading to potential therapeutic effects .
Biochemical Pathways
Given its potential inhibitory effect on csnk1α and/or δ, it may impact pathways related to cell proliferation and growth .
Result of Action
Given its potential inhibitory effect on csnk1α and/or δ, it may lead to a decrease in cell proliferation, which could be beneficial in the treatment of proliferative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or pyridine halide.
Amination and Chlorination: The amino and chloro groups can be introduced through nucleophilic substitution reactions, where an appropriate amine and chlorinating agent are used.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-chloro-4-(pyridin-2-yl)-4H-benzo[h]chromene-3-carbonitrile
- 2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile
- 2-amino-6-chloro-4-(quinolin-3-yl)-4H-benzo[h]chromene-3-carbonitrile
Uniqueness
2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the pyridin-3-yl group, in particular, can enhance its binding affinity to certain molecular targets compared to other positional isomers.
Properties
IUPAC Name |
2-amino-6-chloro-4-pyridin-3-yl-4H-benzo[h]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O/c20-16-8-14-17(11-4-3-7-23-10-11)15(9-21)19(22)24-18(14)13-6-2-1-5-12(13)16/h1-8,10,17H,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWBTLFGIQSVKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=C(C3C4=CN=CC=C4)C#N)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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